Sorbic Acid - 91751-55-2

Sorbic Acid

Catalog Number: EVT-10895287
CAS Number: 91751-55-2
Molecular Formula: C6H8O2
C6H8O2
CH3CH=CHCH=CHCOOH
Molecular Weight: 112.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sorbic acid appears as white powder or crystals. Melting point 134.5 °C. Slightly acidic and astringent taste with a faint odor.
Sorbic acid is a hexadienoic acid with double bonds at C-2 and C-4; it has four geometrical isomers, of which the trans,trans-form is naturally occurring. It is a hexadienoic acid, a polyunsaturated fatty acid, a medium-chain fatty acid and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a sorbate.
Sorbic acid is a natural product found in Prunus domestica and Schisandra chinensis with data available.
(2E,4E)-2,4-Hexadienoic acid is a preservative for many foodstuffs. Generally used as K salt or (less frequently) as Ca salt. (2E,4E)-2,4-Hexadienoic acid is an antimicrobial agent against a wide variety of microorganisms, especially yeasts and moulds. (2E,4E)-2,4-Hexadienoic acid is a preservative action more efficient in acidic foods. Typical usage levels 500-2000 ppm (2E,4E)-2,4-Hexadienoic acid belongs to the family of Unsaturated Fatty Acids. These are fatty acids whose chain contains at least one CC double bond.
Sorbic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Mold and yeast inhibitor. Used as a fungistatic agent for foods, especially cheeses.
Source

Sorbic acid was first discovered in the 1850s and was derived from the berries of the rowan tree (Sorbus aucuparia), from which it gets its name. Today, it is synthesized chemically for commercial use, primarily through the reaction of ketene and crotonaldehyde.

Classification

Sorbic acid falls under the category of preservatives and is classified as a food additive with the E number E200. It is recognized by various regulatory bodies, including the Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), for its safety when used within specified limits.

Synthesis Analysis

Methods of Synthesis

Sorbic acid can be synthesized through several methods:

  1. Ketene and Crotonaldehyde Reaction: A common industrial method involves reacting ketene with crotonaldehyde in the presence of a transition metal catalyst. This reaction typically occurs at temperatures ranging from 20 °C to 50 °C. After the reaction, the product undergoes hydrolysis in an alkaline medium to yield sorbic acid after acidification .
  2. Steam Distillation: Sorbic acid can also be extracted from natural sources or fermented products using steam distillation techniques, although this method is less common for large-scale production.
  3. High-Performance Liquid Chromatography (HPLC): While not a synthesis method per se, HPLC is often employed to analyze sorbic acid concentrations in various products following synthesis or extraction .

Technical Details

The synthesis process requires careful control of temperature and pressure to optimize yield and purity. The use of solvents that do not interfere with the reaction is crucial for achieving high-quality sorbic acid.

Molecular Structure Analysis

Data

  • CAS Number: 110-44-1
  • Melting Point: Approximately 134 °C
  • Boiling Point: About 298 °C
Chemical Reactions Analysis

Reactions

Sorbic acid participates in various chemical reactions, including:

  1. Esterification: Sorbic acid can react with alcohols to form esters, which are often used in flavorings and fragrances.
  2. Hydrogenation: Under specific conditions, sorbic acid can be hydrogenated to form saturated fatty acids.
  3. Decomposition: When exposed to heat or light over time, sorbic acid can decompose into smaller organic molecules.

Technical Details

The reactions involving sorbic acid typically require specific catalysts or conditions to proceed efficiently. For instance, esterification reactions may necessitate acidic catalysts to promote the formation of esters.

Mechanism of Action

Process

Sorbic acid exerts its antimicrobial effects primarily through its ability to disrupt cellular membranes of fungi and bacteria. The undissociated form of sorbic acid penetrates microbial cells more easily than its dissociated form.

Once inside the cell, sorbic acid interferes with metabolic processes by inhibiting enzymes involved in energy production and nutrient uptake. This mechanism effectively reduces microbial growth and extends the shelf life of food products.

Data

Research indicates that sorbic acid's effectiveness increases at lower pH levels (acidic conditions), making it particularly useful in preserving acidic foods such as cheeses and pickles .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water (especially at low pH), ethanol, and ether.
  • Odor: Mild characteristic odor.

Chemical Properties

  • pH Level: Sorbic acid solutions are acidic.
  • Stability: Relatively stable under normal storage conditions but sensitive to light and heat.
  • Reactivity: Reacts with strong bases to form salts (e.g., potassium sorbate).

Relevant data includes that sorbic acid's solubility increases significantly at lower pH values, enhancing its preservative efficacy in acidic environments .

Applications

Sorbic acid is widely utilized across various industries:

  1. Food Preservation: It is predominantly used as a preservative in baked goods, dairy products, beverages, and canned goods due to its ability to inhibit mold and yeast growth.
  2. Pharmaceuticals: Employed in formulations as an antimicrobial agent.
  3. Cosmetics: Incorporated into personal care products for preservation against microbial contamination.

Properties

CAS Number

91751-55-2

Product Name

Sorbic Acid

IUPAC Name

(2E,4E)-hexa-2,4-dienoic acid

Molecular Formula

C6H8O2
C6H8O2
CH3CH=CHCH=CHCOOH

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+

InChI Key

WSWCOQWTEOXDQX-MQQKCMAXSA-N

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Slightly soluble in water, soluble in ethanol.
In water, 1910 mg/L at 30 °C
In water, 1560 mg/L at 20 °C (OECD 105 Shake-Flask method)
In water: 0.25% at 30 °C, 3.8% at 100 °C
In propylene glycol: 5.5% at 20 °C; in absolute ethanol or methanol: 12.90% at 20 °C; in 20% ethanol: 0.29%; in acetone: 9.2% at 20 °C; in glacial acetic acid: 11.5% at 20 °C; in benzene: 2.3%, in dioxane: 11.0% at 20 °C; in carbon tetrachloride: 1.3% at 20 °C; in cyclohexane: 0.28%; in glycerol: 0.31% at 20 °C; in isopropanol: 8.4%; in isopropyl ether: 2.7% at 20 °C; in methyl acetate: 6.1%; in toluene: 1.9% at 20 °C
For more Solubility (Complete) data for SORBIC ACID (6 total), please visit the HSDB record page.
1.91 mg/mL at 30 °C
Solubility in water, g/100ml at 30 °C: 0.25 (poor)
Slightly soluble in water
soluble (in ethanol)

Canonical SMILES

CC=CC=CC(=O)O

Isomeric SMILES

C/C=C/C=C/C(=O)O

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